Naxillin

Transcriptomics Lateral Root Development Auxin Signaling

Broad-spectrum auxins (e.g., NAA) cause pleiotropic effects that confound lateral root studies. Naxillin (CAS 301176-96-5) is the first non-auxin-like compound that selectively enhances IBA-to-IAA conversion in root cap cells without activating TIR1. • 401 genes induced vs. 2,581 by NAA - clean baseline for lateral root founder cell profiling. • Confined pDR5::GUS signal in basal meristem - no diffuse staining artifacts. • 2× IBA-to-IAA conversion increase - enables isotope-labeled auxin flux tracing. • Dose-dependent lateral root density with minimal primary root inhibition - ideal for HTS.

Molecular Formula C13H10F3N3OS
Molecular Weight 313.30 g/mol
Cat. No. B1676975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaxillin
SynonymsNaxillin; 
Molecular FormulaC13H10F3N3OS
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NNC(=S)N
InChIInChI=1S/C13H10F3N3OS/c14-13(15,16)9-3-1-2-8(6-9)11-5-4-10(20-11)7-18-19-12(17)21/h1-7H,(H3,17,19,21)/b18-7+
InChIKeyGSHNTODPHXUNPU-CNHKJKLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naxillin: Non-Auxin Lateral Root Induction


Naxillin (CAS 301176-96-5) is a synthetic small molecule identified through a chemical screen in Arabidopsis thaliana and is distinguished as the first non-auxin-like compound capable of promoting lateral root branching [1]. It functions by stimulating the local conversion of the auxin precursor indole-3-butyric acid (IBA) into the active auxin indole-3-acetic acid (IAA) specifically within root cap cells, thereby enhancing lateral root development without directly activating the canonical auxin receptor TIR1 [1][2].

Naxillin vs. Generic Auxins


Unlike broad-spectrum auxins such as 1-naphthaleneacetic acid (NAA), which trigger extensive and often confounding pleiotropic effects including the arrest of primary root elongation, Naxillin acts with a high degree of spatial and transcriptional selectivity [1]. Generic auxins activate a vast array of auxin-responsive genes throughout the root, whereas Naxillin's action is largely confined to the basal meristem, the specific zone where lateral root founder cells are specified [1]. This targeted mechanism means that substituting Naxillin with a generic auxin analog would not only fail to replicate the precise experimental outcome but would also introduce off-target developmental changes that obscure the study of lateral root initiation itself [1].

Naxillin vs. Auxins: Comparative Data


Transcriptomic Specificity vs. NAA

In a direct transcriptomic comparison using Arabidopsis seedlings, treatment with 50 μM Naxillin for 2 hours induced the expression of only 401 genes, whereas treatment with 10 μM NAA (a potent synthetic auxin) induced 2,581 genes [1]. Similarly, Naxillin downregulated 149 genes compared to 2,311 by NAA, representing a 93.5% reduction in the number of genes downregulated [1]. This stark difference demonstrates that Naxillin triggers a much narrower transcriptional program, selectively enriching for genes involved in lateral root specification (e.g., GATA23) while bypassing broad auxin-induced transcriptional cascades [1].

Transcriptomics Lateral Root Development Auxin Signaling

Enhanced IBA-to-IAA Conversion

Naxillin directly enhances the biochemical conversion of the auxin precursor IBA to active IAA. In a quantitative mass spectrometry assay using [13C1]IBA, the presence of 25 μM Naxillin for 2 hours resulted in a statistically significant two-fold increase in the amount of [13C1]IAA formed in root tip segments compared to untreated controls [1]. This measurement directly links Naxillin treatment to an increase in local auxin production at the site of lateral root initiation, a mechanism not replicated by synthetic auxin treatments which bypass this precursor conversion step [1].

Auxin Metabolism Biochemical Assay Root Tip

Spatial Restriction to Basal Meristem

Using the auxin-responsive reporter pDR5::GUS, Naxillin-induced auxin signaling is exclusively localized to the basal meristem, the precise developmental zone where pericycle cells acquire lateral root founder cell identity [1]. In stark contrast, treatment with the synthetic auxin NAA triggers a diffuse and widespread GUS expression pattern throughout the root, including regions where lateral root formation is not initiated [1]. This spatial restriction demonstrates that Naxillin's activity is tissue-context dependent and does not globally activate auxin responses like its generic counterparts.

Auxin Response Tissue Specificity pDR5::GUS

Minimal Inhibition of Primary Root Growth

A major confounding factor in lateral root studies using auxins is the simultaneous and abrupt arrest of primary root growth. Phenotypic characterization showed that Naxillin treatment, in contrast to NAA, has a significantly reduced inhibitory effect on primary root elongation [1]. This is a critical practical advantage: Naxillin allows for the induction of lateral root formation without compromising the integrity of the primary root, an essential requirement for accurate quantitative analysis of lateral root density and development over time [1]. While NAA at effective concentrations severely curtails primary root growth, Naxillin-treated roots maintain active elongation, enabling a more physiologically relevant study system [1].

Root Elongation Phenotypic Assay Auxin Side Effects

Applications of Naxillin


Transcriptomic Profiling of Lateral Root Initiation

Utilize Naxillin's narrow transcriptional signature (401 genes induced vs. 2,581 by NAA [1]) to isolate and characterize the core genetic network responsible for specifying lateral root founder cell identity. This application is ideal for RNA-seq or microarray experiments aimed at identifying novel, specific regulators of lateral root development without the background noise of broad auxin responses.

Localized Auxin Metabolism in Root Tips

Employ Naxillin as a selective enhancer of the IBA-to-IAA conversion pathway to study the role of root cap-derived auxin. The demonstrated two-fold increase in IBA-to-IAA conversion rate in root tips [1] makes Naxillin an essential reagent for experiments using stable isotope-labeled IBA to trace auxin flux and quantify peroxisomal β-oxidation activity in specific root zones.

Auxin Response Imaging in Basal Meristem

Leverage Naxillin's spatially restricted induction of auxin reporters (e.g., pDR5::GUS) in the basal meristem [1] for high-resolution confocal microscopy studies. This application is critical for researchers investigating the cell biology of lateral root founder cell specification, as Naxillin provides a clean, localized signal without the confounding diffuse staining pattern caused by synthetic auxins.

Phenotypic Screening for Lateral Root Modulators

Design chemical genetic or mutant screens using Naxillin's dose-dependent promotion of lateral root density [1] as a baseline. Its minimal impact on primary root elongation allows for clear, quantifiable measurements of lateral root phenotypes over time, making it a superior alternative to NAA or IBA for high-throughput screening of compounds or genetic variants affecting root branching.

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